molecular formula C6H6Cl3N B595618 5-Chloro-2-(chloromethyl)pyridine hydrochloride CAS No. 124425-84-9

5-Chloro-2-(chloromethyl)pyridine hydrochloride

Cat. No. B595618
M. Wt: 198.471
InChI Key: MABOHZPAWTVABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(chloromethyl)pyridine hydrochloride is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide . It was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .


Synthesis Analysis

The synthesis of 2-chloro-5-chloromethylpyridine involves several steps. The process starts with 3-picoline, oil of mirbane, and a buffer agent solution. The solution is heated to 90°C and then to 160°C under constant temperature. Chlorine is bubbled through the solution for 20 hours. After the reaction solution undergoes vacuum distillation, a red-brown oily liquid is obtained. This is then purified to obtain a pale yellow oily liquid, which is the product 2-chloro-5-trichloromethylpyridine .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(chloromethyl)pyridine hydrochloride is C6H5Cl2N . The molecular weight is 162.02 .


Chemical Reactions Analysis

2-Chloro-5-chloromethylpyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Physical And Chemical Properties Analysis

5-Chloro-2-(chloromethyl)pyridine hydrochloride is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight is 198.48 .

Scientific Research Applications

Carcinogenicity Studies

5-Chloro-2-(chloromethyl)pyridine hydrochloride has been studied for its potential carcinogenicity. A bioassay conducted using Fischer 344 rats and B6C3F1 mice found no significant associations between the compound and tumor incidence, indicating that under the test conditions, it was not carcinogenic to these species (National Toxicology Program Technical Report Series, 1979).

Chemical Synthesis and Crystal Structures

This compound is used in synthesizing various chemical derivatives. For instance, it was involved in the production of methylsulphinyl derivatives and copper(II) complexes, as detailed in studies exploring their crystal structures and spectroscopic properties (Ma, Chen, Fan, Jia, & Zhang, 2018).

Precursor in Pharmacological Compounds

It serves as a key building block in creating 2,5-disubstituted pyridines, which are precursors to pharmacological compounds used in medicinal chemistry, including the pesticide industry (Cabanal-Duvillard & Berrien, 1999).

Alkylation Studies

The compound was used in the base-catalyzed alkylation of p-tert-butylcalix[5]arene, leading to the isolation of various pyridinyl homologues. This research contributes to understanding the reaction dynamics in organic chemistry (Neri & Pappalardo, 1993).

Development of Agrochemicals

In the search for novel agrochemicals, derivatives of this compound were synthesized and showed promising herbicidal and moderate fungicidal activities, indicating its potential application in agriculture (Chen & Shi, 2008).

Organometallic Complex Synthesis

Pharmaceutical Intermediates

It has been used as an intermediate in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides, demonstrating its versatility in various chemical industries (Li Zheng-xiong, 2004).

Safety And Hazards

5-Chloro-2-(chloromethyl)pyridine hydrochloride is classified as Acute Tox. 4 Oral - Skin Corr. 1B. It causes severe skin burns and eye damage. It should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloro-2-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABOHZPAWTVABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(chloromethyl)pyridine hydrochloride

CAS RN

124425-84-9
Record name 5-chloro-2-(chloromethyl)pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.